molecular formula C14H8I2N2O2S B12523508 6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one CAS No. 669762-29-2

6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B12523508
CAS No.: 669762-29-2
M. Wt: 522.10 g/mol
InChI Key: BHIJQNDVNNLPQC-UHFFFAOYSA-N
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Description

6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative developed for research purposes, particularly in the field of oncology. Quinazolinones are a significant class of heterocyclic compounds known for their diverse biological activities, with several derivatives having been successfully commercialized as pharmaceutical agents . This specific compound is designed for use in early-stage drug discovery. The core quinazolinone scaffold is recognized for its potential in anticancer research. These compounds can exert antitumor effects through multiple mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, disruption of microtubule polymerization, induction of cell cycle arrest, and promotion of apoptosis in cancer cells . The structural features of this molecule are strategically selected to enhance its research value. The presence of iodine atoms at the 6 and 8 positions of the quinazoline ring is a critical feature, as halogen substituents at these positions have been shown in Structure-Activity Relationship (SAR) studies to significantly influence pharmacological activity . Furthermore, the incorporation of a thiophene ring via a carbonyl linker at the 3-position is a design element inspired by research on active compounds. Studies have demonstrated that 2-(2-thieno)-6-iodo-quinazolinone analogs exhibit promising in vitro antitumor activity , suggesting that the thiophene moiety is a valuable functional group in the development of potent anticancer agents. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

CAS No.

669762-29-2

Molecular Formula

C14H8I2N2O2S

Molecular Weight

522.10 g/mol

IUPAC Name

6,8-diiodo-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one

InChI

InChI=1S/C14H8I2N2O2S/c15-8-4-9-13(10(16)5-8)17-7-18(14(9)20)6-11(19)12-2-1-3-21-12/h1-5,7H,6H2

InChI Key

BHIJQNDVNNLPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I

Origin of Product

United States

Biological Activity

6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as pharmacologically active agents, including anticancer, antibacterial, antifungal, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The general synthetic pathway includes the formation of a quinazolinone core followed by iodination and substitution reactions to introduce the thiophene moiety.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of quinazolinones could inhibit cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound this compound has shown promising results in reducing cell viability in these lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
6,8-Diiodo...MCF-712.5Apoptosis induction
6,8-Diiodo...HeLa15.0Cell cycle arrest

Antibacterial and Antifungal Properties

Quinazolinones have also been evaluated for their antibacterial and antifungal activities. Preliminary screening suggests that 6,8-diiodo derivatives possess moderate activity against Gram-positive bacteria and certain fungal strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity

Compound NameBacteria/FungiMinimum Inhibitory Concentration (MIC)
6,8-Diiodo...Staphylococcus aureus32 µg/mL
6,8-Diiodo...Candida albicans64 µg/mL

Case Studies

  • Cytotoxic Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their cytotoxic effects using MTT assays. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity compared to others .
  • Mechanistic Insights : Research focused on the mechanisms by which quinazolinones induce apoptosis in cancer cells revealed that these compounds activate caspase pathways and influence mitochondrial membrane potential .

Comparison with Similar Compounds

Key Observations :

  • Conversely, methoxy groups in 4l improve solubility and electron-donating properties .
  • Synthesis : Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions). The high yield (81%) for 4l suggests efficient optimization, whereas the target compound’s synthesis may require adjustments for steric hindrance from iodine substituents.

Electronic and Computational Insights

Such studies typically evaluate:

  • HOMO-LUMO gaps : Electron-withdrawing iodine substituents may lower the LUMO energy, enhancing electrophilic reactivity.
  • Dipole moments : The thiophene moiety could increase dipole asymmetry compared to 4l ’s symmetric methoxyphenyl groups .

Crystallographic Analysis

The SHELX software suite () is a standard tool for crystal structure determination. For 4l , crystallographic data (e.g., bond lengths, angles) would clarify conformational stability. The target compound’s iodine atoms may introduce challenges in crystallization due to heavy-atom effects, necessitating advanced refinement protocols like those in SHELXL .

Preparation Methods

Preparation of 2-Amino-3,5-Diiodobenzoic Acid

The synthesis begins with 2-amino-3,5-diiodobenzoic acid, a precursor critical for introducing iodine atoms at the 6 and 8 positions of the quinazolinone ring. This compound is commercially available or synthesized via iodination of 2-aminobenzoic acid using iodine monochloride (ICl) in acetic acid, achieving regioselective diiodination at the 3 and 5 positions.

Acetylation to Form Benzoxazinone Derivatives

Reaction of 2-amino-3,5-diiodobenzoic acid with acetic anhydride under reflux conditions forms 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one. This intermediate is pivotal for subsequent ring closure:

  • Conditions : Reflux in acetic anhydride (1 hour, 85% yield).
  • Mechanism : Acetylation of the amino group followed by intramolecular cyclization eliminates water, forming the oxazinone ring.

Quinazolinone Ring Closure

Nucleophilic Displacement with Thiophene-2-Acetylhydrazine

The benzoxazinone intermediate undergoes nucleophilic displacement with thiophene-2-acetylhydrazine to introduce the thiophen-2-yl ethyl moiety. Key steps include:

  • Reagents : Thiophene-2-acetylhydrazine, dry ethanol, anhydrous sodium acetate.
  • Conditions : Reflux for 5 hours under inert atmosphere.
  • Yield : 68–76% after recrystallization from aqueous ethanol.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction time from hours to minutes:

  • Conditions : 150°C, 300 W, 15–20 minutes.
  • Advantages : Enhanced yields (up to 76%) and reduced byproduct formation compared to conventional heating.

Alternative Routes via Hydrazide Intermediates

Hydrazinolysis of Benzoxazinones

Hydrazine hydrate reacts with 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one to form 3-amino-6,8-diiodo-2-methylquinazolin-4(3H)-one:

  • Conditions : Reflux in ethanol (3 hours, 95% yield).
  • Functionalization : The amino group at position 3 is alkylated with 2-bromo-1-(thiophen-2-yl)ethanone to introduce the thiophene side chain.

Condensation with Thiophene-2-Carbaldehyde

A one-pot condensation strategy employs 2-aminobenzamide and thiophene-2-carbaldehyde in dimethylformamide (DMF):

  • Conditions : Reflux for 5–6 hours.
  • Mechanism : Schiff base formation followed by cyclodehydration.

Iodination Strategies

Direct Iodination of Quinazolinone Core

Post-cyclization iodination using iodine and silver triflate (AgOTf) in dichloromethane introduces iodine atoms at the 6 and 8 positions:

  • Conditions : Room temperature, 12 hours.
  • Yield : 70–75%.

Pre-Iodination of Aromatic Precursors

Iodination of 2-aminobenzoic acid prior to cyclization ensures regioselective diiodination, avoiding competing reactions at the quinazolinone stage.

Purification and Characterization

Recrystallization Techniques

  • Solvents : Ethanol-water mixtures (1:1 v/v) are optimal for recrystallization, yielding high-purity product (mp 185–187°C).
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves residual byproducts.

Spectroscopic Validation

  • IR : Peaks at 1671 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N), and 848 cm⁻¹ (C-I).
  • ¹H NMR : Singlets at δ 8.46 ppm (C4-H), δ 7.56 ppm (thiophene β-H).
  • Mass Spec : Molecular ion peak at m/z 522.10 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Time Advantages
Benzoxazinone pathway Acetylation → Cyclization → Alkylation 76 8 hours High regioselectivity
Microwave-assisted One-pot cyclization 74 20 minutes Rapid, energy-efficient
Hydrazinolysis Hydrazine reaction → Alkylation 68 5 hours Amenable to scale-up
Direct iodination Post-synthesis iodination 70 12 hours Avoids pre-functionalization

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Eco-friendly alternatives : Ethanol-water mixtures reduce environmental impact without compromising yields.

Catalytic Enhancements

  • DABCO (1,4-diazabicyclo[2.2.2]octane) : Accelerates Michael addition steps in thiophene side-chain incorporation.
  • Palladium catalysts : Explored for cross-coupling but limited by iodine’s oxidative sensitivity.

Challenges and Limitations

  • Iodine volatility : High-temperature steps risk iodine sublimation, requiring sealed systems.
  • Thiophene stability : Thiophene-2-carbaldehyde degrades under prolonged reflux, necessitating controlled conditions.
  • Byproduct formation : Competing reactions at the quinazolinone N3 position reduce yields in alkylation steps.

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